

Spectroscopic Profile of 5-Bromo-3-iodo-2-isopropoxy-pyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-3-iodo-2-isopropoxy-pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **5-Bromo-3-iodo-2-isopropoxy-pyridine**. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar substituted pyridines. The information herein serves as a valuable resource for the identification, characterization, and quality control of **5-Bromo-3-iodo-2-isopropoxy-pyridine** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **5-Bromo-3-iodo-2-isopropoxy-pyridine**. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~8.1	d	~2.5	1H	H-6
~7.9	d	~2.5	1H	H-4
~5.4	sept	~6.0	1H	-CH(CH ₃) ₂
~1.4	d	~6.0	6H	-CH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~160	C-2
~150	C-6
~145	C-4
~115	C-5
~90	C-3
~72	-CH(CH ₃) ₂
~22	-CH(CH ₃) ₂

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Weak	C-H aromatic stretching
~2980-2940	Medium	C-H aliphatic stretching (isopropyl)
~1550, ~1450	Medium	C=C and C=N aromatic ring stretching
~1250	Strong	C-O-C asymmetric stretching (alkoxy)
~1100	Medium	C-N stretching
~1050	Medium	C-Br stretching
~880	Strong	C-H out-of-plane bending (isolated H)
~600	Medium	C-I stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Relative Intensity (%)	Assignment
~341, 343	High	[M] ⁺⁺ (Molecular ion with Br isotopes)
~299, 301	Medium	[M - C ₃ H ₆] ⁺⁺ (Loss of propene)
~214	Medium	[M - I] ⁺
~185, 187	Medium	[M - I - C ₂ H ₅] ⁺
~43	High	[C ₃ H ₇] ⁺ (Isopropyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Bromo-3-iodo-2-isopropoxy-pyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- **^1H NMR Acquisition:**
 - **Pulse Program:** Standard single-pulse sequence.
 - **Spectral Width:** -2 to 12 ppm.
 - **Acquisition Time:** 3-4 seconds.
 - **Relaxation Delay:** 2 seconds.
 - **Number of Scans:** 16.
- **^{13}C NMR Acquisition:**
 - **Pulse Program:** Proton-decoupled single-pulse sequence.
 - **Spectral Width:** 0 to 200 ppm.
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** 1024 or more to achieve adequate signal-to-noise ratio.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ^1H and ^{13}C).

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare a thin film of the neat compound on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Acquisition:**
 - **Spectral Range:** 4000-400 cm^{-1} .
 - **Resolution:** 4 cm^{-1} .
 - **Number of Scans:** 16-32.
- **Data Processing:** Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

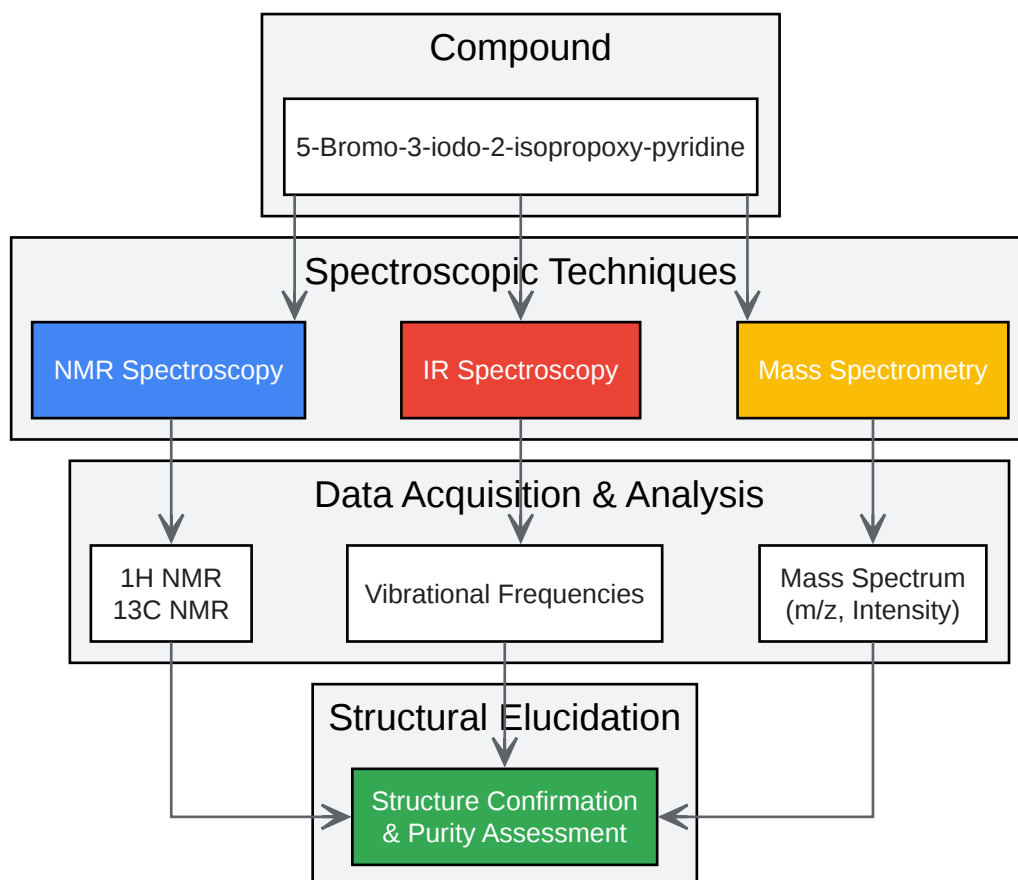
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source.
- **Acquisition:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** m/z 40-500.
 - **Scan Speed:** 1000 amu/s.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The isotopic pattern of bromine (^{79}Br and ^{81}Br in

approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **5-Bromo-3-iodo-2-isopropoxy-pyridine**.



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Caption: Workflow for the spectroscopic analysis of the target compound.

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